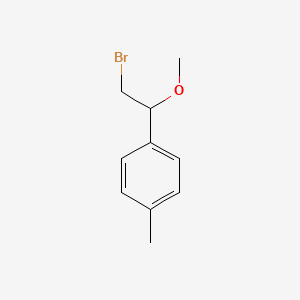

1-(2-Bromo-1-methoxyethyl)-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromo-1-methoxyethyl)-4-methylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |

InChI Key |

VVQAKHLWGQEABY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Direct Bromination Approaches

Direct bromination strategies focus on introducing a bromine atom into a precursor that already contains the 4-methylphenyl and 1-methoxyethyl moieties. The primary challenge in this approach is achieving regioselectivity, ensuring the bromine atom is added to the desired position on the ethyl side-chain rather than the aromatic ring or the carbon bearing the methoxy (B1213986) group.

The most direct route involves the selective bromination of the terminal methyl group on the ethyl side-chain of the precursor, 1-(1-methoxyethyl)-4-methylbenzene. This transformation is typically achieved using N-bromosuccinimide (NBS), a reagent widely used for allylic and benzylic brominations. epo.org The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, to minimize competing ionic reactions. epo.org

The mechanism proceeds via a free radical pathway. The presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or activation by UV light, is crucial for generating a bromine radical. researchgate.net This radical then abstracts a hydrogen atom from the benzylic position of the ethyl group, which is the most energetically favorable position due to the resonance stabilization of the resulting benzylic radical. However, for the synthesis of the target compound, abstraction from the terminal methyl group is required. This presents a significant regioselectivity challenge, as the benzylic C-H bond (at position 1 of the ethyl chain) is typically more reactive in radical reactions than the primary C-H bonds of the terminal methyl group. Therefore, conditions must be carefully optimized to favor bromination at the desired C-2 position.

Table 1: Reagents for Side-Chain Bromination

| Reagent | Typical Conditions | Role |

|---|---|---|

| N-Bromosuccinimide (NBS) | Non-polar solvent (e.g., cyclohexane), radical initiator (AIBN) or UV light | Provides a low concentration of Br₂ for selective radical bromination |

Catalytic systems are employed to enhance the rate and selectivity of the bromination reaction. In the context of side-chain bromination, the "catalyst" is often the radical initiator that begins the chain reaction. Photochemical activation serves a similar purpose, using light energy to homolytically cleave the Br-Br bond in Br₂ or the N-Br bond in NBS.

The selectivity of these reactions is dictated by the stability of the radical intermediate. While the benzylic position is electronically favored, steric factors and the specific reaction conditions can be manipulated to influence the site of bromination. For instance, the choice of solvent can impact the reaction's course; non-polar solvents are preferred for radical side-chain bromination, whereas polar solvents can promote ionic pathways leading to electrophilic aromatic substitution (ring bromination). epo.org

Etherification Strategies Involving Bromo-Substituted Precursors

An alternative synthetic approach involves forming the ether linkage as a key step. This can be achieved by starting with precursors that already contain the bromoethyl group attached to the 4-methylphenyl ring.

This method is conceptually based on the Williamson ether synthesis. A plausible route would involve a nucleophilic substitution reaction where a methoxide (B1231860) anion (CH₃O⁻) acts as the nucleophile. For example, starting with a precursor like 1-(1,2-dibromoethyl)-4-methylbenzene, a controlled reaction with one equivalent of sodium methoxide could, in principle, displace one of the bromine atoms to form the desired product.

However, controlling the selectivity of this reaction can be difficult. The two bromine atoms are in different chemical environments (one benzylic, one primary), which would lead to different reaction rates. The benzylic bromine is generally more reactive towards Sₙ1-type reactions due to carbocation stabilization, while the primary bromine is more susceptible to Sₙ2 attack. A competing side reaction is elimination (E2), which would be promoted by the basic methoxide and could lead to the formation of vinylbenzene derivatives.

A more controlled approach would be to start with 1-(2-bromo-1-hydroxyethyl)-4-methylbenzene. The hydroxyl group can be deprotonated with a mild base (like sodium hydride) to form an alkoxide, which is then methylated with an electrophile such as methyl iodide or dimethyl sulfate (B86663) to form the target ether.

Synthesizing sterically hindered ethers, such as the secondary ether in the target molecule, can be challenging using classical methods like the Williamson synthesis, which can suffer from low yields due to competing elimination reactions. nih.gov Modern catalytic methods, particularly those using copper, have been developed to overcome these limitations. nih.govnih.gov

A copper(I)-catalyzed system can facilitate the coupling of an alcohol with an alkyl halide. nih.gov Although often applied to α-bromo carbonyl compounds, the principles can be extended to other sterically congested systems. nih.govresearchgate.net The proposed mechanism involves the coordination of the copper(I) catalyst to the alcohol (or its corresponding alkoxide). This is followed by an oxidative addition of the copper into the carbon-bromine bond of the electrophile. The final step is a reductive elimination that forms the C-O bond of the ether product and regenerates the copper(I) catalyst. nih.gov This catalytic approach often proceeds at ambient temperature, is tolerant of various functional groups, and can be more efficient for constructing hindered ether linkages than traditional methods. nih.govnih.gov

Table 2: Comparison of Etherification Methods

| Method | Nucleophile | Electrophile Precursor | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Sodium Methoxide | 1-(1,2-dibromoethyl)-4-methylbenzene | Classic Sₙ2 reaction; risk of elimination and double substitution |

| Methylation of Bromo-alcohol | Deprotonated 1-(2-bromo-1-hydroxyethyl)-4-methylbenzene | Methyl Iodide | More controlled; avoids competing reactions at the C-Br bond |

Hydrobromination Reactions of Methoxyethylated Olefins

This synthetic route involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond in a suitable olefin precursor, such as 1-(1-methoxyvinyl)-4-methylbenzene. The success of this method hinges on the regioselectivity of the addition reaction.

The electrophilic addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. The mechanism involves the initial protonation of the double bond by HBr to form the most stable carbocation intermediate. orientjchem.org

In the case of 1-(1-methoxyvinyl)-4-methylbenzene, the proton would add to the terminal carbon of the vinyl group (CH₂). This generates a tertiary carbocation on the carbon adjacent to the benzene (B151609) ring and the methoxy group. This carbocation is highly stabilized by resonance with both the 4-methylphenyl ring and the lone pair of electrons on the oxygen atom of the methoxy group. The subsequent attack of the bromide ion (Br⁻) on this stable carbocation would yield 1-(1-Bromo-1-methoxyethyl)-4-methylbenzene, which is an isomer of the desired product.

To obtain the target compound, 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene, an anti-Markovnikov addition would be required. Anti-Markovnikov hydrobromination is typically achieved under free-radical conditions, often initiated by peroxides. In this mechanism, a bromine radical, rather than a proton, is the initial electrophile that adds to the double bond, leading to the bromine atom ending up on the less substituted carbon.

The reaction is highly regioselective, as the orientation of the addition is determined by the relative stability of the intermediate carbocation (in the ionic mechanism) or radical (in the radical mechanism). orientjchem.org

Table 3: Potential Olefin Precursors and Expected Hydrobromination Products

| Olefin Precursor | Reaction Condition | Expected Major Product |

|---|---|---|

| 1-(1-methoxyvinyl)-4-methylbenzene | HBr (ionic) | 1-(1-Bromo-1-methoxyethyl)-4-methylbenzene (Markovnikov) |

Anti-Markovnikov Hydrobromination Strategies

The synthesis of this compound can be approached through the hydrobromination of a suitable alkene precursor, specifically 1-methoxy-4-vinylbenzene. The addition of hydrogen bromide (HBr) across the double bond of this precursor can, in principle, yield two constitutional isomers. Anti-Markovnikov hydrobromination specifically targets the formation of the product where the bromine atom is attached to the less substituted carbon of the original double bond.

This regioselectivity is typically achieved under conditions that favor a radical mechanism over an ionic one. youtube.comlibretexts.org In the context of synthesizing this compound, the starting material would be 4-methyl-1-(1-methoxyvinyl)benzene. The anti-Markovnikov addition of HBr would proceed to yield the desired product.

The reaction is generally initiated by a radical initiator, such as peroxides (e.g., benzoyl peroxide) or through photochemical means like UV irradiation. researchgate.net The initiator facilitates the homolytic cleavage of HBr, generating a bromine radical. This radical then adds to the double bond of the alkene at the less substituted carbon, leading to a more stable benzylic radical intermediate. Subsequent abstraction of a hydrogen atom from another molecule of HBr by this radical intermediate yields the final product and regenerates a bromine radical, thus propagating the chain reaction. youtube.com

A representative reaction scheme is as follows:

Initiation: Homolytic cleavage of a peroxide initiator to form radicals, which then react with HBr to generate bromine radicals.

Propagation Step 1: Addition of the bromine radical to 4-methyl-1-(1-methoxyvinyl)benzene to form a stabilized benzylic radical.

Propagation Step 2: The benzylic radical abstracts a hydrogen atom from HBr to form this compound and a new bromine radical.

Termination: Combination of any two radical species. libretexts.org

The regioselectivity of this reaction is a key advantage, directing the synthesis towards the desired isomer. researchgate.net

Radical-Mediated Hydrobromination Protocols

Radical-mediated hydrobromination is the cornerstone of anti-Markovnikov addition. masterorganicchemistry.com The protocol for synthesizing this compound via this method involves the careful selection of reagents and reaction conditions to ensure the radical pathway is favored.

The reaction is typically carried out in a non-polar solvent to facilitate the radical chain mechanism. The choice of radical initiator is crucial; common initiators include azobisisobutyronitrile (AIBN) and various organic peroxides. rsc.org The concentration of the initiator is kept low to maintain a controlled radical chain reaction.

The process begins with the generation of bromine radicals, which then add to the alkene. The stability of the resulting carbon radical intermediate dictates the regiochemical outcome. In the case of a styrene (B11656) derivative like 4-methyl-1-(1-methoxyvinyl)benzene, the addition of the bromine radical to the terminal carbon of the vinyl group results in a more stable benzylic radical, where the unpaired electron can be delocalized over the aromatic ring. This intermediate then abstracts a hydrogen atom from HBr to furnish the anti-Markovnikov product. masterorganicchemistry.com

Below is a hypothetical data table illustrating the effect of different initiators on the yield of a radical hydrobromination reaction.

| Initiator | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl Peroxide | CCl₄ | 80 | 85 |

| AIBN | Benzene | 80 | 88 |

| UV Light | Hexane | 25 | 75 |

This table is illustrative and represents typical trends in radical hydrobromination reactions.

Alternative Multistep Synthetic Routes and Their Comparative Analysis

Beyond direct hydrobromination, multistep synthetic sequences offer alternative pathways to this compound. These routes can provide greater control over the final product's structure and may be advantageous if the direct methods are inefficient or lead to undesirable byproducts.

One multistep approach could commence with a carbon-carbon bond-forming reaction to construct the ethylbenzene (B125841) skeleton, followed by subsequent functionalization. For instance, a Friedel-Crafts acylation of toluene (B28343) with an appropriate acyl halide, such as methoxyacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, would yield 1-methoxy-2-(p-tolyl)ethan-1-one.

Subsequent reduction of the ketone to the corresponding alcohol, 1-methoxy-2-(p-tolyl)ethanol, can be achieved using a reducing agent like sodium borohydride. The final step would involve the conversion of the hydroxyl group to a bromide. This can be accomplished using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Comparative Analysis:

| Method | Starting Materials | Number of Steps | Potential Advantages | Potential Disadvantages |

| Friedel-Crafts Acylation Route | Toluene, Methoxyacetyl chloride | 3 | Readily available starting materials, well-established reactions. | Potential for isomeric impurities in the Friedel-Crafts step, use of hazardous reagents. |

| Grignard Reaction Route | 4-Methylbenzaldehyde, Bromomethoxymethane | 2 | Good control over carbon skeleton formation. | Grignard reagents are moisture-sensitive, requiring anhydrous conditions. |

This table provides a comparative overview of potential multistep synthetic strategies.

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product in any synthetic protocol. nih.gov For the synthesis of this compound, several parameters can be adjusted.

In the case of radical-mediated hydrobromination, the choice and concentration of the radical initiator, the reaction temperature, and the solvent can all influence the outcome. A systematic study of these variables can lead to significant improvements in the reaction's efficiency. For instance, varying the initiator can affect the rate of radical generation, while the solvent can influence the stability and reactivity of the radical intermediates. researchgate.net

For multistep syntheses, each step must be individually optimized. In a Friedel-Crafts reaction, the choice of Lewis acid catalyst and the reaction temperature can impact the yield and the formation of isomeric byproducts. In the subsequent reduction and bromination steps, the choice of reagent and reaction conditions can affect the conversion of the functional groups and minimize side reactions.

A design of experiments (DoE) approach can be systematically employed to explore the effects of multiple variables simultaneously, leading to the identification of the optimal reaction conditions in a more efficient manner than a one-factor-at-a-time approach. nih.gov

Below is a hypothetical data table illustrating the optimization of a bromination reaction.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | PBr₃ | Dichloromethane | 0 | 75 |

| 2 | PBr₃ | Diethyl ether | 0 | 70 |

| 3 | CBr₄ / PPh₃ | Acetonitrile | 25 | 82 |

| 4 | SOBr₂ | Toluene | 0 | 65 |

This table is illustrative and represents a typical optimization study for a bromination reaction.

Chemical Reactivity and Transformation Pathways of 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution represents a fundamental class of reactions for this substrate, wherein the bromide leaving group is replaced by a nucleophile. The specific mechanism, either SN1 or SN2, is highly dependent on the reaction conditions and the nature of the nucleophile.

The bimolecular nucleophilic substitution (SN2) mechanism is generally favored for primary alkyl halides like 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene due to the low steric hindrance at the electrophilic carbon center. masterorganicchemistry.com This reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry if the carbon were a chiral center. libretexts.org

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Strong, weakly basic nucleophiles are particularly effective for achieving high yields of substitution products, as they minimize the competing E2 elimination pathway. masterorganicchemistry.com Polar aprotic solvents, such as acetone (B3395972) or DMSO, are typically employed as they solvate the cation but leave the nucleophile relatively free and highly reactive. khanacademy.orgchemistrysteps.com

This pathway is highly valuable for the derivatization of the parent compound, allowing for the introduction of a wide array of functional groups.

Table 1: Examples of SN2 Derivatization Reactions

| Nucleophile (Nu⁻) | Reagent Example | Solvent | Product |

|---|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 1-(1-Methoxy-2-cyanoethyl)-4-methylbenzene |

| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | 1-(1-Methoxy-2-iodoethyl)-4-methylbenzene |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | 1-(2-Azido-1-methoxyethyl)-4-methylbenzene |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol (B145695) | 1-(1-Methoxy-2-(phenylthio)ethyl)-4-methylbenzene |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | H₂O/THF | 2-(1-Methoxy-4-methylphenyl)ethanol |

This table is illustrative of expected products based on the SN2 mechanism.

The unimolecular nucleophilic substitution (SN1) mechanism is generally disfavored for primary alkyl halides because it proceeds through a high-energy primary carbocation intermediate. masterorganicchemistry.com However, the structure of this compound presents a unique possibility for SN1-type reactivity through carbocation rearrangement.

Under conditions that favor ionization, such as a polar protic solvent (e.g., water, ethanol) and the absence of a strong nucleophile, the bromide ion may depart, forming an initial primary carbocation. libretexts.org This intermediate is highly unstable but can undergo a rapid 1,2-hydride shift. libretexts.orgmasterorganicchemistry.com In this process, a hydrogen atom from the adjacent benzylic carbon migrates with its pair of electrons to the primary carbocation center.

The driving force for this rearrangement is the formation of a significantly more stable secondary benzylic carbocation. khanacademy.org This benzylic cation is stabilized by resonance, with the positive charge delocalized over the p-tolyl ring. Once formed, this stabilized carbocation is readily attacked by a weak nucleophile (such as the solvent) from either face, leading to a racemic or diastereomeric mixture of products. masterorganicchemistry.com

Elimination Reactions to Form Olefinic Species

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene by removing the hydrogen and bromine atoms from adjacent carbons. The specific pathway, E1 or E2, is dictated by the strength of the base and the solvent system.

E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, one-step process favored by strong, bulky bases. libretexts.org The base removes a proton from the carbon adjacent (beta) to the bromine-bearing carbon, while simultaneously the C-Br bond breaks and a double bond forms. masterorganicchemistry.com For this compound, the only beta-hydrogen is on the benzylic carbon. Consequently, there is no ambiguity in regioselectivity, and the sole product is 4-(1-methoxyvinyl)toluene. The E2 mechanism requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state.

E1 Mechanism: The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, the same one discussed in the SN1 pathway. chemistrysteps.comquizlet.com It is favored by weak bases and polar protic solvents and often competes with SN1 reactions, particularly at higher temperatures. youtube.com Following the formation of the primary carbocation and its rearrangement to the more stable secondary benzylic carbocation, a weak base (often the solvent) abstracts the proton from the adjacent carbon, leading to the formation of the alkene, 4-(1-methoxyvinyl)toluene. chemistrysteps.com

The choice of base and solvent is critical in directing the reaction toward a specific substitution or elimination pathway. A summary of these effects is presented below.

Table 2: Influence of Reaction Conditions on Pathways

| Substrate Type | Base/Nucleophile | Solvent | Predominant Mechanism(s) | Typical Outcome |

|---|---|---|---|---|

| Primary Alkyl Halide | Strong, Sterically Hindered Base (e.g., t-BuOK) | Any | E2 | Elimination |

| Primary Alkyl Halide | Strong, Unhindered Base/Nucleophile (e.g., NaOEt) | Polar Aprotic | SN2 / E2 | Mixture of Substitution and Elimination |

| Primary Alkyl Halide | Weakly Basic, Good Nucleophile (e.g., NaI, NaCN) | Polar Aprotic | SN2 | Substitution |

| Primary Alkyl Halide | Weak Base/Nucleophile (e.g., H₂O, EtOH) | Polar Protic | SN1 / E1 (with rearrangement) | Mixture of rearranged substitution and elimination products, generally slow |

This table provides a generalized prediction of reaction outcomes based on established principles.

Radical Reactions Involving the C-Br Bond

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to form radical intermediates. This process typically requires energy input in the form of heat or ultraviolet (UV) light, or the use of a radical initiator. utexas.edulibretexts.org

Homolysis of the C-Br bond generates a primary alkyl radical. libretexts.org Similar to carbocations, carbon radicals are stabilized by alkyl substitution and resonance. utdallas.edu Therefore, the initially formed primary radical is likely to undergo a rapid 1,2-hydride shift to form the more stable secondary benzylic radical. This rearrangement is thermodynamically favorable due to the resonance stabilization afforded by the aromatic ring.

Once formed, this benzylic radical can participate in various radical chain reactions. For example, in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the radical will be quenched, leading to the formation of the reduced product, 1-(1-methoxyethyl)-4-methylbenzene. utexas.edu

Reductive Debromination Studies

Reductive debromination of vicinal dibromides is a well-established method for the synthesis of alkenes. nih.gov While this compound is not a vicinal dibromide, the principles of reductive debromination can be applied to the cleavage of the carbon-bromine bond to yield the corresponding debrominated product, 1-methoxy-1-(p-tolyl)ethane. Various reducing agents can be employed for this transformation.

Commonly used methods for reductive dehalogenation include the use of metal-based reducing agents. For instance, zinc dust in a suitable solvent is a classic and effective reagent for the reduction of alkyl halides. nih.gov Other metals such as magnesium, samarium, and indium have also been reported to effect similar transformations. nih.gov Additionally, radical-based reductions, often employing tin hydrides like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), are highly effective for the removal of halogen atoms.

The general scheme for the reductive debromination is as follows:

Scheme 1: General Reductive Debromination

Br

|

Ar-CH-CH2-OCH3 + [H] -> Ar-CH2-CH2-OCH3 + HBr

|

CH3

(Ar = 4-methylphenyl)

Table 1: Representative Conditions for Reductive Debromination of Bromoalkanes

| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Representative Yield (%) |

| 1 | Zn | Acetic Acid | - | Room Temp | 85-95 |

| 2 | Bu₃SnH | Toluene (B28343) | AIBN | 80 | 90-98 |

| 3 | NaBH₄ | DMSO | - | 100 | 70-85 |

| 4 | H₂, Pd/C | Ethanol | Et₃N | Room Temp | 95-99 |

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov This reaction typically involves the transfer of a halogen atom from an organic halide to a transient radical species, which then adds to an unsaturated compound. While the primary application of ATRA is the addition of polyhalogenated compounds to alkenes, the principles can be extended to the reaction of this compound with suitable radical acceptors in the presence of a catalyst. princeton.eduresearchgate.net

The key step in ATRA is the reversible transfer of a halogen atom between a propagating radical and a transition metal complex. researchgate.net This process allows for the controlled generation of radicals, minimizing side reactions.

A hypothetical ATRA reaction involving this compound could proceed as follows, where an alkene is the radical acceptor:

Scheme 2: Hypothetical ATRA Reaction

Br

|

Ar-CH-CH2-OCH3 + R-CH=CH2 --[Catalyst]--> Ar-CH(CH2-OCH3)-CH2-CH(Br)-R

|

CH3

(Ar = 4-methylphenyl)

The feasibility and outcome of such a reaction would be highly dependent on the choice of catalyst, solvent, and the nature of the alkene. Below is a table of potential catalysts and conditions for ATRA reactions involving similar bromo-compounds.

Table 2: Potential Catalysts and Conditions for ATRA Reactions

| Entry | Catalyst | Ligand | Alkene Substrate | Solvent | Temperature (°C) |

| 1 | CuBr | PMDETA | Styrene (B11656) | Toluene | 110 |

| 2 | RuCl₂(PPh₃)₃ | - | Methyl Acrylate | Benzene (B151609) | 80 |

| 3 | FeBr₂ | - | 1-Octene | Acetonitrile | 80 |

| 4 | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | - | Allyl Alcohol | CH₃CN | Room Temp (Visible Light) |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in molecules like this compound can be induced under various conditions, often involving the formation of cationic intermediates. wiley-vch.de For instance, in the presence of a Lewis acid, ionization of the bromide could lead to a carbocation at the 2-position of the ethyl chain. This carbocation could then undergo a 1,2-hydride shift to form a more stable benzylic carbocation.

Alternatively, a Wagner-Meerwein type rearrangement could occur, involving the migration of the p-tolyl group. The specific pathway would be influenced by the stability of the resulting intermediates.

Isomerization might also be possible under thermal or photochemical conditions, potentially leading to constitutional isomers, though such pathways are less common for this type of structure without specific catalytic activation. researchgate.net

Reactions at the Methoxy (B1213986) Group or Aromatic Ring (e.g., ipso-substitution, if applicable)

The methoxy group is generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or HI) to yield the corresponding alcohol. This reaction proceeds via a protonated ether intermediate followed by nucleophilic attack by the halide ion.

The aromatic ring, being activated by the methyl and the alkyl ether groups, is susceptible to electrophilic aromatic substitution. chegg.com The directing effects of these groups would favor substitution at the ortho and para positions relative to the activating groups. However, given that the para position is occupied by the methyl group, substitution would be directed to the positions ortho to the 1-(2-bromo-1-methoxyethyl) group.

Ipso-substitution, the replacement of a substituent other than hydrogen on an aromatic ring, is also a possibility. libretexts.orgstackexchange.com For instance, under certain electrophilic conditions, the entire 1-(2-bromo-1-methoxyethyl) group could potentially be replaced. However, this is generally a less favorable pathway compared to the substitution of a proton. The likelihood of ipso-attack often depends on the stability of the leaving group and the nature of the electrophile. libretexts.org Research on related compounds has shown that silyl (B83357) groups, for example, are excellent leaving groups in ipso-substitutions. stackexchange.com

Mechanistic Investigations of Reactions Involving 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Kinetic Studies of Key Transformation Pathways

Kinetic studies are crucial for elucidating the sequence of events in a chemical reaction. For 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene, solvolysis reactions in various solvents are a key area of investigation. The rate of these reactions can provide insight into the nature of the rate-determining step and the degree of charge development at the transition state.

In a typical kinetic experiment, the disappearance of the starting material or the appearance of a product is monitored over time. For the solvolysis of this compound, the reaction rate is expected to be influenced by both the solvent polarity and its nucleophilicity. The reaction can proceed through several potential pathways, including direct nucleophilic substitution (SN2), a stepwise substitution involving a carbocation intermediate (SN1), or elimination (E1 or E2).

The pseudo-first-order rate constants (kobs) for the solvolysis of this compound in a range of solvents would likely reveal a significant dependence on solvent ionizing power. For instance, a notable increase in the reaction rate when moving from a less polar solvent like ethanol (B145695) to a more polar one like formic acid would suggest a mechanism with significant charge separation in the transition state, characteristic of an SN1-like pathway. The presence of the para-methyl group on the benzene (B151609) ring acts as an electron-donating group, which would stabilize a benzylic carbocation, further favoring an SN1 mechanism.

A plausible set of kinetic data for the solvolysis of this compound at 25°C is presented in the interactive table below. This hypothetical data illustrates the expected trend of increasing reaction rate with increasing solvent polarity.

Interactive Data Table: Solvent Effects on the Solvolysis of this compound

| Solvent | Dielectric Constant (ε) | Observed Rate Constant (kobs) (s-1) |

| 80% Ethanol / 20% Water | 35.8 | 1.2 x 10-5 |

| 50% Ethanol / 50% Water | 55.3 | 8.5 x 10-5 |

| Acetic Acid | 6.2 | 3.0 x 10-6 |

| Formic Acid | 58.5 | 4.1 x 10-4 |

| Trifluoroacetic Acid | 8.5 | 1.5 x 10-3 |

The data suggests a strong sensitivity to the solvent's ionizing power, which is a hallmark of reactions proceeding through carbocationic intermediates.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing detailed mechanistic insights. wikipedia.org For this compound, deuterium (B1214612) labeling can be particularly informative.

One key question is whether the neighboring methoxy (B1213986) group participates in the displacement of the bromide leaving group, a phenomenon known as anchimeric assistance or neighboring group participation. spcmc.ac.inwikipedia.org This participation would lead to the formation of a cyclic oxonium ion intermediate. To investigate this, one could synthesize the starting material with a deuterium atom at the carbon bearing the bromine (C1) and another at the carbon bearing the methoxy group (C2).

If the reaction proceeds via a direct SN2 attack by a solvent molecule, the stereochemistry at C1 would be inverted, and the deuterium at C2 would remain in its original position. However, if neighboring group participation occurs, the methoxy group's oxygen would attack C1 from the backside, displacing the bromide and forming a three-membered ring. A subsequent attack by a solvent molecule on this cyclic intermediate could occur at either C1 or C2. If the attack is at C1, the original stereochemistry is restored (retention), and if it is at C2, the methoxy group would have effectively migrated. The distribution of the deuterium label in the products would reveal the extent of this rearrangement.

Another valuable isotopic labeling experiment is the kinetic isotope effect (KIE). By comparing the rate of reaction of the unlabeled compound with a compound deuterated at the benzylic position (C1), one can probe the nature of the transition state. A small secondary KIE (kH/kD > 1, typically around 1.1-1.2) is expected for an SN1 reaction, as the hybridization of the benzylic carbon changes from sp3 to sp2 in the transition state. researchgate.net Conversely, a KIE close to unity would be expected for a pure SN2 reaction.

Intermediate Species Identification and Characterization

The identification and characterization of intermediate species are paramount for a complete mechanistic picture. In the case of this compound, the primary intermediate under consideration in polar solvents is a carbocation. The para-methyl group enhances the stability of a benzylic carbocation through inductive and hyperconjugative effects.

Furthermore, the neighboring methoxy group can play a crucial role in stabilizing the positive charge. mugberiagangadharmahavidyalaya.ac.in Through anchimeric assistance, the lone pair of electrons on the oxygen atom can attack the developing positive charge on the benzylic carbon, leading to a cyclic methoxonium ion intermediate. This type of participation often leads to a significant rate enhancement compared to analogous systems lacking the neighboring group. wikipedia.org

The structure of this intermediate would be a bridged species, which can then be attacked by a nucleophile (e.g., a solvent molecule). The attack can occur at either of the two carbons that were part of the three-membered ring, leading to a mixture of products if the two carbons are not symmetrically equivalent.

Direct observation of such intermediates is often challenging due to their transient nature. However, their existence can be inferred from the stereochemical outcome of the reaction (retention of configuration) and by trapping experiments with strong nucleophiles. Computational studies can also provide valuable insights into the structure and stability of these proposed intermediates.

Transition State Analysis of Rate-Determining Steps

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate of the reaction. For the solvolysis of this compound, the nature of the transition state can be probed through various experimental and computational methods.

Linear Free-Energy Relationships (LFERs), such as the Hammett equation, can be employed to assess the electronic demand of the reaction. nih.gov By studying the reaction rates of a series of related compounds with different substituents on the aromatic ring, a Hammett plot can be constructed. A large negative ρ (rho) value would indicate the development of significant positive charge at the benzylic position in the transition state, consistent with an SN1-like mechanism. For the para-methyl substituted compound , its rate would be significantly faster than the unsubstituted analog.

Solvent effects on the reaction rate can also provide information about the transition state. ias.ac.inniscpr.res.in The Grunwald-Winstein equation is often used to correlate the solvolysis rates with the ionizing power of the solvent. A high sensitivity of the reaction rate to the solvent's ionizing power (a large 'm' value) suggests a transition state with a high degree of charge separation, approaching that of a carbocation intermediate.

Computational modeling, using methods such as density functional theory (DFT), can be used to calculate the geometry and energy of the transition state. researchgate.net These calculations can help to distinguish between a classic SN2 transition state, an SN1 transition state leading to a carbocation, or a transition state involving neighboring group participation. For this compound, computational studies would likely show a transition state with a significantly elongated C-Br bond and some degree of interaction between the methoxy oxygen and the benzylic carbon.

Advanced Spectroscopic Characterization and Structural Elucidation Research for 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D techniques are essential for piecing together the complete molecular puzzle.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise bonding framework and spatial arrangement of atoms in 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For the target molecule, COSY would be used to identify the coupling network within the ethyl chain, showing correlations between the methine proton (CH-OCH₃) and the methylene (B1212753) protons (CH₂Br). It would also confirm the connectivity of protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon of the methoxy (B1213986) group would show a correlation to the three singlet protons of the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for connecting different fragments of the molecule. Key correlations would be expected from the benzylic proton to the carbons of the tolyl ring, and from the methoxy protons to the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For a chiral molecule like this compound, NOESY could help determine the relative orientation of substituents around the chiral center.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations | Key NOESY Correlations |

| Aromatic protons | With other aromatic protons | Aromatic carbons | Benzylic CH, Methyl C | Benzylic CH, Methyl H |

| Benzylic CH | CH₂Br | Benzylic C | Aromatic C's, Methoxy C | Methoxy H, CH₂Br H |

| Methoxy OCH₃ | None | Methoxy C | Benzylic C | Benzylic CH |

| Methylene CH₂Br | Benzylic CH | Methylene C | Benzylic C | Benzylic CH |

| Methyl CH₃ | None | Methyl C | Aromatic C's | Aromatic protons |

Variable Temperature NMR for Conformational Dynamics

The ethyl side chain of this compound possesses rotational freedom around its carbon-carbon bonds. This can lead to the existence of multiple conformers in solution. Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. By analyzing changes in chemical shifts, coupling constants, or through the observation of peak broadening and coalescence, it is possible to study the dynamics of conformational exchange and determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃BrO), HRMS would be used to confirm this exact molecular formula by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million).

Furthermore, by employing fragmentation techniques (e.g., in MS/MS experiments), the molecule can be broken down into smaller, charged fragments. Analyzing the masses of these fragments provides valuable information about the molecule's structure and connectivity. Expected fragmentation patterns would likely involve the loss of the bromine atom, the methoxy group, or cleavage of the ethyl chain.

| Ion | Calculated m/z | Fragmentation Pathway |

| [M]+ | 228.0150 / 230.0130 | Molecular ion (presence of Br isotopes) |

| [M-Br]+ | 149.0966 | Loss of Bromine radical |

| [M-OCH₃]+ | 197.0177 / 199.0157 | Loss of Methoxy radical |

| [C₈H₉]+ | 105.0704 | Cleavage at the benzylic position |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, these techniques would be used to confirm the presence of key functional groups.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | 3000-2850 | 3000-2850 |

| C=C (aromatic) | 1600-1450 | 1600-1550 |

| C-O (ether) | 1250-1050 | Not prominent |

| C-Br | 650-550 | 650-550 |

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography of a single enantiomer can also be used to determine its absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration (if chiral)

The presence of a stereocenter at the carbon bearing the methoxy group makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical techniques are sensitive to this chirality.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral molecule will exhibit a characteristic CD spectrum. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the enantiomer can be determined.

Vibrational Circular Dichroism (VCD): This is the infrared analogue of CD and can also be used for the determination of absolute configuration.

These techniques are also highly sensitive for determining the enantiomeric excess (ee) of a sample.

Computational and Theoretical Studies of 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical properties.

Detailed research findings from these calculations focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. wuxibiology.com For substituted benzenes, these orbitals are typically associated with the π-system of the aromatic ring. researchgate.netblueqat.com The presence of the methyl, methoxy (B1213986), and bromoethyl substituents modifies the electronic landscape. The electron-donating methyl group tends to raise the energy of the HOMO, while the electronegative bromine and oxygen atoms can lower the energy of certain orbitals.

Analysis of the molecular orbital coefficients reveals the specific atomic contributions. In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the carbon atoms in the 4-methylphenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the bromoethyl side chain, particularly the C-Br antibonding orbital, suggesting this area is susceptible to nucleophilic attack. wuxibiology.com

Table 1: Representative Frontier Orbital Energies for Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Toluene (B28343) | -8.90 | -0.15 | 8.75 |

| Styrene (B11656) | -8.03 | -0.24 | 7.79 |

Note: Data are illustrative, based on typical values for related compounds, and intended to show general trends.

Density Functional Theory (DFT) Studies for Molecular Conformations and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the geometries and energies of molecules like this compound. DFT calculations, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), provide accurate structural parameters. researchgate.netbanglajol.inforesearchgate.net

The molecule has two chiral centers (at C1 and C2 of the ethyl chain), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). DFT is used to perform geometry optimization for each of these diastereomers to find their lowest energy conformations. This involves calculating the potential energy surface by systematically rotating the bonds, particularly the C(aromatic)-C(ethyl), C1-C2, and C-O bonds, to identify the most stable rotamers. The relative energies of these conformers determine their population distribution at a given temperature. Studies on similar substituted ethylbenzenes show that the conformation is often a gauche structure where the side chain is not in the plane of the aromatic ring. researchgate.netresearchgate.net

The calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is expected to be around 1.95 Å, and the C-O bond length around 1.43 Å. The geometry of the benzene (B151609) ring may show slight distortions from perfect planarity due to the steric and electronic effects of the substituents. researchgate.net

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Conformer of this compound

| Parameter | Value |

|---|---|

| Bond Length C(aromatic)–C(ethyl) | 1.53 Å |

| Bond Length C1–Br | 1.96 Å |

| Bond Length C1–O | 1.42 Å |

| Bond Angle C(aromatic)–C(ethyl)–O | 109.5° |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Reaction Pathway Modeling and Transition State Calculations for Key Transformations

Computational modeling is essential for mapping the reaction pathways involved in the synthesis or subsequent reactions of this compound. A key transformation to model would be its formation via the electrophilic addition of a bromine and a methoxy group to 4-methylstyrene (B72717).

This reaction proceeds through a carbocation intermediate. sci-hub.seucalgary.ca Computational methods can be used to calculate the energies of the possible intermediates and the transition states connecting them. The addition of an electrophile (like Br+) to 4-methylstyrene can form two possible carbocations: a benzylic carbocation (more stable due to resonance with the aromatic ring) and a primary carbocation (less stable). sci-hub.seucalgary.ca By calculating the relative energies, theory confirms that the reaction proceeds exclusively through the more stable benzylic intermediate.

Transition state calculations locate the highest energy point along the reaction coordinate for each step. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. wuxibiology.com For the addition to 4-methylstyrene, modeling would involve calculating the transition state for the initial attack of the electrophile and the subsequent attack of the nucleophile (methanol or methoxide) on the carbocation. This allows for a detailed understanding of the reaction's stereoselectivity and regioselectivity. nih.gov

Table 3: Hypothetical Relative Energies for Intermediates in the Formation Pathway

| Species | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| 4-methylstyrene + Br⁺ + CH₃OH | DFT | 0.0 (Reference) |

| Benzylic Carbocation Intermediate | DFT | +5.2 |

| Primary Carbocation Intermediate | DFT | +18.5 |

Note: Energy values are illustrative to demonstrate the role of computational modeling in comparing reaction intermediates.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD simulations model the motions of atoms and molecules based on classical mechanics and a defined force field, providing insights into intermolecular interactions and the effects of a solvent. researchgate.net

For this compound, MD simulations can be used to understand its behavior in various solvents, such as water, ethanol (B145695), or nonpolar solvents like hexane. The C-Br and C-O bonds in the molecule are polarized, creating a significant dipole moment. libretexts.org MD simulations can model how these dipoles interact with polar solvent molecules through dipole-dipole interactions and with nonpolar solvents through weaker London dispersion forces. libretexts.org

These simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients. They can also provide a microscopic view of the solvent shell around the molecule, showing how solvent molecules orient themselves around the hydrophobic methylphenyl group and the more polar bromo-methoxy-ethyl side chain. This information is crucial for understanding solubility and how the solvent might influence reaction rates and mechanisms.

Table 4: Typical Force Field Parameters for Molecular Dynamics Simulation

| Atom Type | Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

|---|---|---|---|

| C (aromatic) | -0.115 | 3.55 | 0.070 |

| C (sp3 attached to Br) | +0.250 | 3.55 | 0.066 |

| Br | -0.230 | 3.39 | 0.250 |

Note: These parameters are examples from a generic force field (like AMBER or CHARMM) and would need to be specifically parameterized for the target molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a highly effective tool for predicting spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.net The prediction is based on calculating the magnetic shielding tensor for each nucleus. For this compound, the aromatic protons would appear in the 7.0-7.5 ppm range. The methyl group on the ring is electron-donating, which slightly shields the ortho and para protons, shifting them upfield compared to benzene (7.34 ppm). youtube.comwisc.edu The protons on the ethyl chain would have distinct shifts influenced by the adjacent electronegative bromine and oxygen atoms.

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies corresponding to the molecule's normal modes. researchgate.netresearchgate.netresearchgate.net These calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra. The calculations help in assigning specific absorption bands to particular molecular motions, such as C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the alkyl groups (~3000-2850 cm⁻¹), C-O stretching of the ether (~1100 cm⁻¹), and C-Br stretching (~650-550 cm⁻¹).

Table 5: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to CH₃) | 7.15 | Doublet |

| Aromatic (meta to CH₃) | 7.25 | Doublet |

| CH (methoxy) | 4.50 | Doublet of Doublets |

| CH₂ (bromo) | 3.60 | Multiplet |

| OCH₃ | 3.30 | Singlet |

Note: Shifts are estimates based on substituent effects and typical values for similar structures.

Table 6: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2960 |

| Aromatic C=C Stretch | 1610, 1515 |

| C-O-C Stretch (Ether) | 1120 |

Note: Frequencies are illustrative and based on characteristic absorption regions for these functional groups.

Applications of 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Synthesis

The inherent reactivity of the benzylic bromide in 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene is the cornerstone of its utility as a synthetic intermediate. This functional group is a well-established electrophilic site, amenable to a wide array of nucleophilic substitution and cross-coupling reactions.

Carbon-carbon bond formation is a fundamental process in the synthesis of complex organic molecules. rsc.org The benzylic bromide moiety of this compound serves as an excellent handle for engaging in several powerful palladium-catalyzed cross-coupling reactions.

Grignard Reactions: The formation of a Grignard reagent from benzylic bromides can be challenging due to the propensity for Wurtz coupling, an undesired side reaction. rsc.org However, under carefully controlled conditions, the corresponding Grignard reagent, (1-methoxy-2-(4-methylphenyl)ethyl)magnesium bromide, could be prepared. This organometallic species would be a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. A mild palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents has been developed, which minimizes the undesired β-elimination pathway. acs.org

Suzuki-Miyaura Coupling: This reaction has emerged as a powerful tool for the formation of carbon-carbon bonds. nih.gov The palladium-catalyzed cross-coupling of benzylic halides with organoboron compounds is a well-established transformation. nih.govnih.govacs.org this compound could be coupled with a variety of aryl or vinyl boronic acids or their derivatives to generate diarylmethanes and related structures. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.org While traditionally used with aryl and vinyl halides, the use of benzylic halides has also been reported. nih.govrsc.org The reaction of this compound with various alkenes, catalyzed by a palladium complex, would lead to the formation of substituted alkenes. This provides a route to extend the carbon chain and introduce unsaturation.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for the synthesis of substituted alkynes. beilstein-journals.orgorganic-chemistry.org The application of benzylic halides in Sonogashira-type couplings has been explored, offering a direct route to propargylarenes. rsc.org Thus, this compound could react with terminal alkynes in the presence of a palladium and copper co-catalyst to yield 1-alkynyl-1-(1-methoxyethyl)-4-methylbenzene derivatives.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Potential Product |

| Grignard | Aldehyde (R'CHO) | 2-Methoxy-1-(4-methylphenyl)-3-R'-propan-1-ol |

| Suzuki | Arylboronic acid (Ar'B(OH)₂) | 1-(1-Methoxyethyl)-4-methyl-1'-Ar'-biphenyl |

| Heck | Alkene (CH₂=CHR') | 1-(1-Methoxy-3-R'-prop-2-en-1-yl)-4-methylbenzene |

| Sonogashira | Terminal alkyne (R'C≡CH) | 1-(1-Methoxy-3-R'-prop-2-yn-1-yl)-4-methylbenzene |

The benzylic bromide of this compound is susceptible to nucleophilic substitution by alkoxides and phenoxides, providing a straightforward entry to a variety of substituted ethers. The Williamson ether synthesis, a classic and reliable method, would involve the reaction of the benzylic bromide with a deprotonated alcohol or phenol. organic-chemistry.orgyoutube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate. ias.ac.in This methodology could be employed to attach the 1-(1-methoxyethyl)-4-methylphenyl moiety to a wide range of molecular scaffolds through an ether linkage.

Role in the Construction of Hindered Ethers and Sterically Congested Motifs

The synthesis of sterically hindered ethers can be challenging due to the steric hindrance around the reaction centers, which can impede the approach of the nucleophile. nih.gov However, the benzylic position of this compound is relatively accessible, allowing for the formation of ethers with significant steric bulk on the nucleophilic partner. By reacting with bulky alcohols or phenols, sterically congested ethers can be synthesized. acs.org The presence of the methoxy (B1213986) group and the tolyl substituent already contributes to the steric environment around the newly formed ether linkage. Such sterically demanding motifs are of interest in medicinal chemistry as they can shield the ether bond from metabolic degradation. nih.gov While the direct removal of sterically hindered benzyl (B1604629) ethers can be difficult, methods have been developed to address this challenge. researchgate.net

Integration into Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, offer a powerful strategy for the efficient construction of complex molecules. baranlab.org The reactivity of the benzylic bromide in this compound could be harnessed to initiate such a cascade. For example, an initial palladium-catalyzed coupling could be followed by an intramolecular cyclization. Palladium-catalyzed cascade reactions of benzylic halides with dienes have been reported to form heterocyclic structures. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency. While direct applications of benzylic bromides in common MCRs are less prevalent, the functionalities within this compound could be modified to participate in such reactions. For instance, conversion of the bromide to an azide (B81097) would open up possibilities for participation in copper-catalyzed azide-alkyne cycloadditions, a key step in many "click" chemistry-based MCRs.

Research on Derivatives and Analogues of 1 2 Bromo 1 Methoxyethyl 4 Methylbenzene

Systematic Structural Modifications at the Aromatic Ring

The aromatic ring of 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene is a key target for structural modification, primarily through electrophilic aromatic substitution reactions. The existing methyl group on the benzene (B151609) ring is an ortho-, para-directing activator, meaning it encourages the addition of new substituents at the positions adjacent (ortho) and opposite (para) to it. Conversely, the 1-(2-bromo-1-methoxyethyl) side chain is generally considered a deactivating group due to the electron-withdrawing effects of the oxygen and bromine atoms, which tends to direct incoming electrophiles to the meta position.

The interplay of these directing effects governs the outcome of substitution reactions. For instance, in reactions like nitration or halogenation, the position of the new substituent will be influenced by the combined electronic and steric effects of the existing groups. Research in this area focuses on understanding and controlling the regioselectivity of these reactions to synthesize specific isomers.

Studies on related aryl halides show that the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring can significantly alter the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. While the parent compound is not highly activated for such reactions, the introduction of these groups could facilitate the displacement of a halide from the ring under specific conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Expected Major Product(s) |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | Introduction of NO₂ group ortho to the methyl group. |

| Br₂/FeBr₃ (Bromination) | Introduction of Br atom ortho to the methyl group. |

Note: The table reflects predicted outcomes based on general principles of electrophilic aromatic substitution.

Variations in the Alkyl Chain and Halogen Position

Modifications to the 2-bromo-1-methoxyethyl side chain represent another significant area of research. These variations can include changing the length of the alkyl chain, altering the alkoxy group (e.g., from methoxy (B1213986) to ethoxy), or changing the position of the halogen atom.

The synthesis of these analogues often starts with the corresponding substituted styrene (B11656). For example, the reaction of 4-methylstyrene (B72717) with N-bromosuccinimide (NBS) in different alcohols (e.g., ethanol (B145695), propanol) can yield a series of 1-(2-bromo-1-alkoxyethyl)-4-methylbenzene derivatives. These reactions typically proceed through a cyclic bromonium ion intermediate, and the subsequent attack by the alcohol solvent determines the final alkoxy group.

The position of the bromine atom is also a critical variable. The isomer 1-(1-bromo-2-methoxyethyl)-4-methylbenzene, for instance, would be expected to exhibit different reactivity compared to the 2-bromo isomer. The bromine atom at the benzylic position (the carbon atom directly attached to the benzene ring) would be more susceptible to nucleophilic substitution reactions.

Detailed studies on the synthesis and reactivity of these analogues are crucial for understanding structure-activity relationships and for developing new synthetic methodologies.

Table 2: Examples of Alkyl Chain and Halogen Position Variations

| Compound Name | Structural Variation | Precursor |

|---|---|---|

| 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene | Ethoxy instead of methoxy group | 4-Methylstyrene |

| 1-(2-Bromo-1-propoxyethyl)-4-methylbenzene | Propoxy instead of methoxy group | 4-Methylstyrene |

Synthesis and Reactivity of Chiral Analogues

The this compound molecule contains a chiral center at the carbon atom bonded to both the methoxy group and the benzene ring. This means it can exist as two non-superimposable mirror images, or enantiomers. Research into the synthesis and reactivity of these chiral analogues is a sophisticated area of study, with implications for asymmetric synthesis.

The synthesis of enantiomerically enriched or pure forms of this compound can be achieved through several strategies, including:

Asymmetric synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other during the synthesis, for example, in the bromomethoxylation of 4-methylstyrene.

Chiral resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. This can be done by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

Once obtained, the chiral analogues can be used in stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. This is of great importance in the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is required.

Comparative Studies of Substituted Bromo-Ethers

To better understand the properties of this compound, researchers conduct comparative studies with other substituted bromo-ethers. These studies often involve comparing reaction rates, product distributions, and spectroscopic properties to elucidate the electronic and steric effects of different substituents.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable in these comparative studies. libretexts.org By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of different bromo-ether analogues, scientists can gain detailed information about their molecular structure and the electronic environment of the atoms. For instance, the chemical shift of the protons on the aromatic ring can provide insights into the electron-donating or -withdrawing nature of the bromo-alkoxyethyl side chain.

These comparative studies provide a fundamental understanding of the structure-reactivity relationships within this class of compounds, which is essential for designing new reagents and synthetic strategies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene |

| 1-(2-Bromo-1-propoxyethyl)-4-methylbenzene |

| 1-(1-Bromo-2-methoxyethyl)-4-methylbenzene |

| 4-Methylstyrene |

| N-bromosuccinimide |

| Styrene |

| 4-Chlorostyrene |

| 4-Nitrostyrene |

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of greener synthetic pathways for compounds like 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene. chemistryjournals.netroyalsocietypublishing.orgjetir.org Traditional synthetic methods often rely on hazardous reagents and generate significant waste. Future research will likely focus on several key areas to address these challenges.

One promising avenue is the adoption of alternative, environmentally friendly solvents. chemistryjournals.net Water, supercritical fluids, and bio-based solvents are gaining traction as replacements for volatile organic compounds. chemistryjournals.net The development of synthetic routes that are efficient in these greener solvents will be a critical step forward. Another key area is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thus reducing energy consumption and by-product formation.

Furthermore, innovative technologies such as microwave-assisted synthesis and flow chemistry are expected to play a significant role. chemistryjournals.net Microwave irradiation can dramatically reduce reaction times and improve energy efficiency, while flow chemistry offers enhanced safety, scalability, and control over reaction parameters. chemistryjournals.netroyalsocietypublishing.org The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable production processes.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Greener Synthetic Routes |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, bio-solvents chemistryjournals.net |

| Catalysts | Stoichiometric and often toxic reagents | Biocatalysts (enzymes), reusable solid catalysts |

| Energy Input | High-temperature and pressure conditions | Mild reaction conditions, microwave-assisted heating chemistryjournals.net |

| Waste Generation | High, with significant by-product formation | Minimal, with higher atom economy |

| Safety | Potential for hazardous reactions and exposure | Enhanced safety through controlled reaction environments (e.g., flow chemistry) |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound, namely the bromine atom and the methoxy (B1213986) group, provide fertile ground for the exploration of novel catalytic transformations. Future research is anticipated to focus on leveraging these groups for the synthesis of more complex molecules.

Cross-coupling reactions, a cornerstone of modern organic synthesis, are a prime area for investigation. nih.gov The development of new catalysts, particularly those based on abundant and less toxic metals, for the site-selective cross-coupling of the bromine atom with various partners would be highly valuable. nih.gov This could enable the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potential applications in pharmaceuticals and materials science.

Furthermore, the methoxy group can be a target for C-H activation and functionalization. nih.gov Recent advances in photoredox catalysis have opened up new possibilities for the direct arylation of benzylic ethers. nih.gov Applying these methods to this compound could provide a direct route to novel structures. Additionally, catalytic asymmetric dearomatization reactions could offer pathways to complex, three-dimensional molecules from this relatively simple aromatic precursor. nih.govacs.org

Investigation of Solid-State Reactivity

The study of chemical reactions in the solid state offers unique opportunities to control reaction pathways and product outcomes in ways that are not possible in solution. acs.org The crystalline structure of this compound could be exploited to direct its reactivity in the solid state.

Future research in this area could explore topochemical reactions, where the reactivity of the molecule is dictated by its arrangement in the crystal lattice. acs.org This could lead to the synthesis of specific isomers or stereoisomers that are difficult to obtain through traditional solution-phase chemistry. Photochemical reactions in the solid state are another promising avenue. acs.orgrsc.org The defined orientation of molecules in a crystal can lead to highly selective photochemical transformations.

Understanding the dynamic behavior of this compound in the solid state, including any phase transitions or polymorphic forms, will be crucial for harnessing its solid-state reactivity. rsc.orgrsc.org The investigation of how different crystallization conditions can influence the packing arrangement and, consequently, the reactivity of the molecule will be a key area of future study. rsc.orgrsc.org

Advanced Applications in Material Science Research

The structural motifs present in this compound make it a potential building block for the synthesis of novel materials with advanced properties. The aromatic ring and the reactive functional groups can be exploited to create polymers and functional materials.

One area of exploration is the use of this compound as a monomer in polymerization reactions. The bromine atom can serve as a handle for cross-coupling polymerization methods, potentially leading to the synthesis of novel conjugated polymers with interesting electronic and optical properties. The methylbenzene core is a common component in a variety of polymers, and the specific substitution pattern of this compound could impart unique characteristics to the resulting materials. mdpi.com

Furthermore, the functional groups on the side chain could be used to modify the properties of surfaces or to create functionalized materials for specific applications. For example, the compound could be grafted onto surfaces to alter their hydrophobicity or to introduce specific binding sites. The development of sensors based on functionalized graphene or other nanomaterials incorporating this molecule is another potential research direction. researchgate.net

Table 2: Potential Material Science Applications

| Application Area | Potential Role of this compound |

| Polymer Synthesis | Monomer for the synthesis of functional polymers via cross-coupling polymerization. mdpi.com |

| Surface Modification | Grafting agent to functionalize surfaces and impart specific properties. |

| Sensor Technology | Component in the development of chemical sensors. researchgate.net |

| Coordination Polymers | Ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com |

Challenges in Scale-Up and Industrial Synthetic Processes

Transitioning a chemical synthesis from the laboratory to an industrial scale presents a unique set of challenges. biosynth.comrebuildmanufacturing.comepicsysinc.commt.com For this compound, several factors will need to be carefully considered to ensure a safe, efficient, and economically viable large-scale production process.

One of the primary challenges is ensuring safety and managing the risks associated with handling larger quantities of reagents and products. rebuildmanufacturing.com A thorough process hazard analysis will be necessary to identify and mitigate potential risks, such as thermal runaway reactions or the generation of toxic byproducts. rebuildmanufacturing.com

Maintaining product quality and consistency at scale is another significant hurdle. rebuildmanufacturing.com Reaction kinetics, heat transfer, and mixing dynamics can all change significantly when moving from a small-scale reactor to a large one. epicsysinc.com Careful optimization of process parameters and the selection of appropriate equipment will be crucial for achieving consistent product quality.

Furthermore, supply chain constraints and the availability of raw materials can become critical issues at an industrial scale. rebuildmanufacturing.comuk-cpi.com The cost and availability of starting materials and reagents will have a direct impact on the economic viability of the process. uk-cpi.com Developing robust and efficient purification methods to obtain the final product with the desired purity will also be a key consideration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-methoxyethyl)-4-methylbenzene, and how can yield and purity be maximized?

- Methodology : Focus on nucleophilic substitution or coupling reactions using precursors like 4-methylbenzene derivatives with brominated ethoxy intermediates. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) based on analogous syntheses of bromo-ethoxy aromatic compounds . Purification via column chromatography or recrystallization improves purity, as demonstrated in structurally similar compounds .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for related bromo-ethoxy aromatics (e.g., δ ~3.5 ppm for methoxy protons, δ ~4.3 ppm for bromoethyl protons) .

- IR : Identify characteristic C-Br (~560 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the stability considerations for handling and storing this compound?

- Methodology : Store in inert atmospheres (argon) at –20°C to prevent bromine displacement or ether cleavage. Monitor stability in aqueous solutions (avoid pH extremes <5 or >9) based on analogs like 2-chloro-1-ethynyl-4-methoxybenzene . Use amber vials to mitigate light-induced degradation .

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles (e.g., nucleophilic vs. electrophilic behavior) be resolved?

- Methodology : Perform kinetic studies under controlled conditions (solvent, temperature) to isolate competing pathways. For example, evaluate SN2 vs. elimination reactions using steric/electronic probes (e.g., bulky nucleophiles). Compare with computational models (DFT) to predict dominant mechanisms .

Q. What strategies enable mechanistic analysis of cross-coupling reactions involving this compound?

- Methodology :

- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki or Ullmann couplings, tracking regioselectivity via GC-MS .

- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer in Heck reactions .

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-vis to identify rate-limiting steps .

Q. How can computational methods predict regioselectivity in functionalization reactions?